molecular formula C19H25FN4O B2368845 N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide CAS No. 1211154-31-2

N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide

Cat. No.: B2368845
CAS No.: 1211154-31-2
M. Wt: 344.434
InChI Key: IKDGRKQYOQQQOP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide, commonly known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule drug that has shown promising results in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.

Mechanism of Action

CPP-115 inhibits the enzyme N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide, which is responsible for the breakdown of GABA. By inhibiting this compound, CPP-115 increases the levels of GABA in the brain, which can help reduce seizures and anxiety. CPP-115 has also been shown to reduce drug-seeking behavior by increasing the levels of GABA in the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which can help reduce seizures and anxiety. It has also been shown to reduce drug-seeking behavior in animal models of addiction. CPP-115 has been shown to have a good safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of CPP-115 is its specificity for N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide inhibition. It has been shown to be a potent inhibitor of this compound, with a low IC50 value. However, one of the limitations of CPP-115 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CPP-115. One potential application is in the treatment of epilepsy, where CPP-115 could be used as an adjunct therapy to increase the effectiveness of existing antiepileptic drugs. Another potential application is in the treatment of addiction, where CPP-115 could be used to reduce drug-seeking behavior. Further studies are needed to determine the optimal dosing and administration of CPP-115 in various neurological disorders. Additionally, the development of more water-soluble analogs of CPP-115 could improve its in vivo efficacy.

Synthesis Methods

CPP-115 is synthesized by reacting N-(1-cyanocyclopentyl)amine with 4-[(2-fluorophenyl)methyl]piperazine in the presence of acetic anhydride. The product is then purified by column chromatography to obtain CPP-115 in high purity.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which can help reduce seizures and anxiety. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O/c20-17-6-2-1-5-16(17)13-23-9-11-24(12-10-23)14-18(25)22-19(15-21)7-3-4-8-19/h1-2,5-6H,3-4,7-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDGRKQYOQQQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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